

Application Notes and Protocols for Sulfo-Cy3 Amine Microscopy

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Compound of Interest

Compound Name: **Sulfo-Cy3 amine**

Cat. No.: **B15555545**

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols and filter set recommendations for the successful use of **Sulfo-Cy3 amine** in fluorescence microscopy applications. **Sulfo-Cy3 amine** is a water-soluble and highly photostable fluorescent dye, making it an excellent choice for labeling biomolecules in aqueous environments.^{[1][2][3][4]} Its primary amine group allows for straightforward conjugation to various electrophilic groups on proteins, nucleic acids, and other molecules.^{[5][6]}

Core Properties of Sulfo-Cy3

Sulfo-Cy3 is a sulfonated cyanine dye, a modification that significantly enhances its water solubility.^{[7][8]} This property is particularly advantageous for labeling sensitive proteins that may denature in the presence of organic co-solvents.^[8] The dye exhibits bright fluorescence in the orange-red region of the spectrum and is compatible with standard Cy3® filter sets.^[9]

Quantitative Data Summary

The spectral and physical properties of **Sulfo-Cy3 amine** and its NHS ester derivative are summarized below for easy reference.

Property	Sulfo-Cy3 Amine	Sulfo-Cy3 NHS Ester	Reference(s)
Excitation Maximum	~548 nm	~555 nm	[5][9][10]
Emission Maximum	~563 nm	~570 nm	[5][9][10]
Molar Extinction Coefficient	~162,000 $\text{cm}^{-1}\text{M}^{-1}$	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[9][10]
Quantum Yield	~0.1	~0.15 - 0.24	[5][9][10]
Solubility	High in water, DMSO, DMF	Good in water, DMSO, DMF	[5][9]
Reactive Group	Primary Amine	N-hydroxysuccinimidyl ester	[5][8]
Reacts With	Electrophiles (e.g., NHS esters)	Primary Amines	[5][8]

Recommended Filter Sets for Sulfo-Cy3 Microscopy

Standard Cy3 filter sets are optimal for microscopy with Sulfo-Cy3 labeled samples.[3] These filter sets are designed to efficiently excite the fluorophore and collect its emitted fluorescence while blocking unwanted background light.

Filter Component	Recommended Wavelength Range	Purpose	Reference(s)
Excitation Filter	513 - 556 nm	Transmits light to excite Sulfo-Cy3	[4]
Dichroic Mirror	Cut-on at ~562 nm	Reflects excitation light, transmits emission light	[4]
Emission Filter	570 - 613 nm	Transmits Sulfo-Cy3 fluorescence to the detector	[4]

Experimental Protocols

Protocol 1: Indirect Immunofluorescence Staining of Adherent Cells

This protocol provides a step-by-step guide for immunofluorescently labeling intracellular targets in adherent cells using a primary antibody and a Sulfo-Cy3 conjugated secondary antibody.

Materials:

- Adherent cells grown on sterile glass coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody (specific to the target of interest)
- Sulfo-Cy3 conjugated Secondary Antibody (specific to the host species of the primary antibody)
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

Procedure:

- Cell Culture: Grow adherent cells on sterile glass coverslips in a culture plate until they reach 50-70% confluence.[\[2\]](#)
- Washing: Gently wash the cells three times with PBS to remove culture medium.

- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
[\[11\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.[\[2\]](#)
- Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[\[12\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the Sulfo-Cy3 conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[\[12\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
- Washing: Wash the cells twice with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with a suitable Cy3 filter set.

Protocol 2: Labeling of Proteins with Sulfo-Cy3 NHS Ester

This protocol describes the conjugation of Sulfo-Cy3 NHS ester to a protein containing primary amines (e.g., lysine residues).

Materials:

- Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)
- Sulfo-Cy3 NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[1]
- Size-Exclusion Chromatography column (e.g., Sephadex G-25) for purification

Procedure:

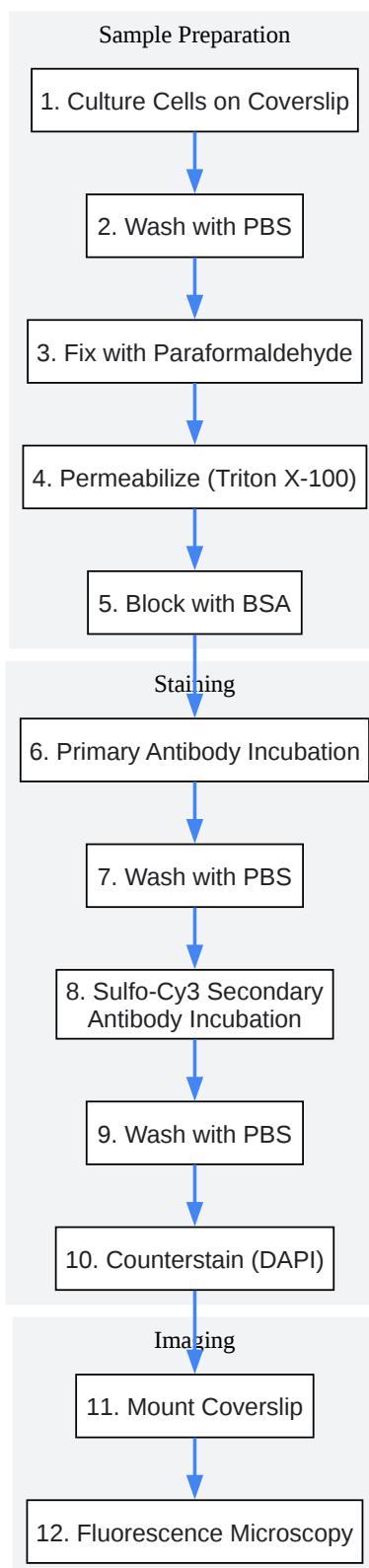
- Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[13] Ensure the buffer is free of primary amines (e.g., Tris).
- Dye Preparation: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[10]
- Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar excess of the dye.[7]
- Conjugation Reaction: While gently vortexing the protein solution, slowly add the calculated amount of the dye stock solution.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[10]
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored band to elute will be the Sulfo-Cy3 labeled protein.
- Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3). Calculate the DOL using the

following formula:

- $DOL = (A_{max} * \epsilon_{protein}) / [(A_{280} - (A_{max} * CF_{280})) * \epsilon_{dye}]$
- Where A_{max} is the absorbance at ~555 nm, A_{280} is the absorbance at 280 nm, $\epsilon_{protein}$ is the molar extinction coefficient of the protein, ϵ_{dye} is the molar extinction coefficient of the dye, and CF_{280} is the correction factor for the dye's absorbance at 280 nm.

Visualizations

Experimental Workflow: Indirect Immunofluorescence

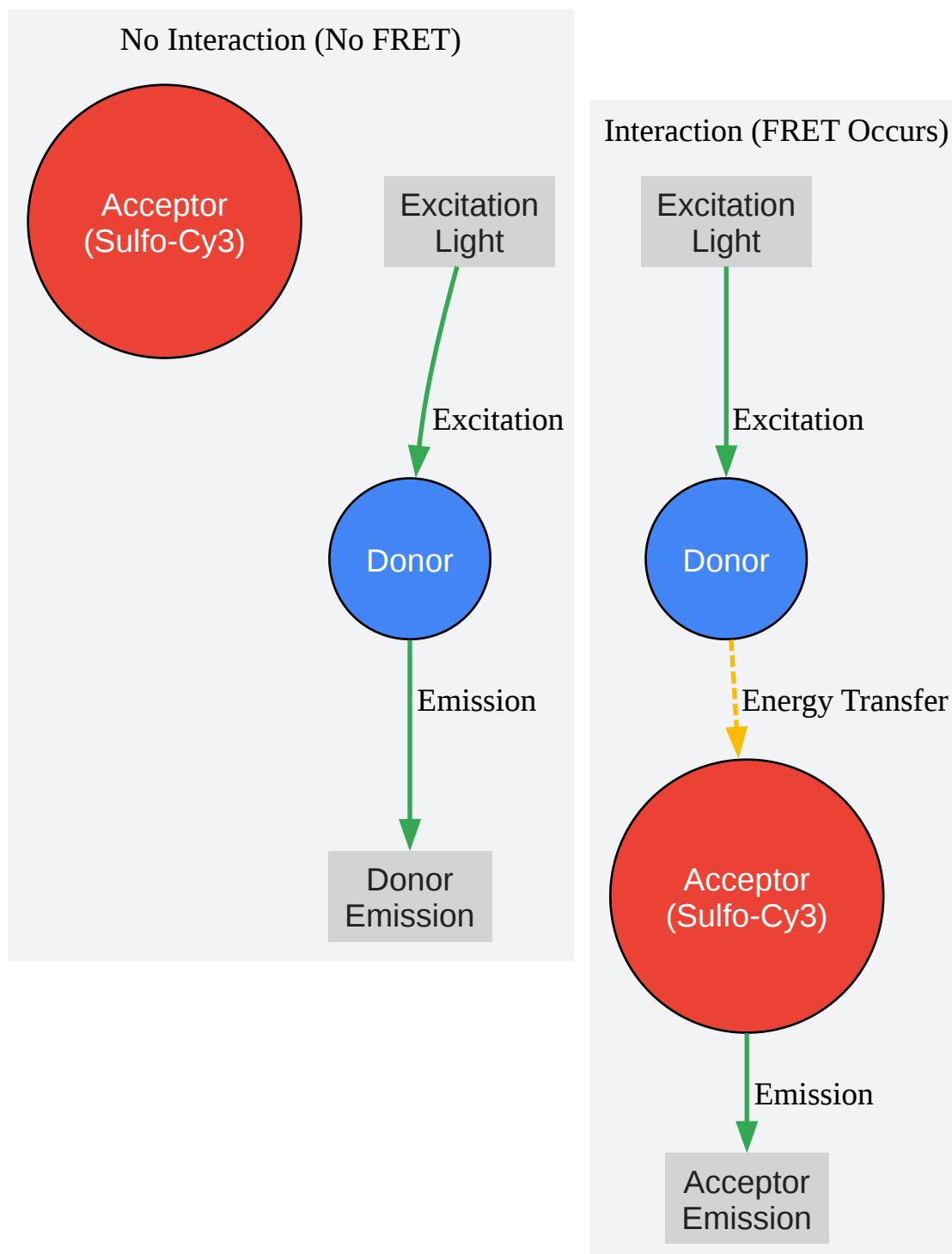


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Caption: Workflow for indirect immunofluorescence staining.

Signaling Pathway Investigation: FRET Microscopy

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study molecular interactions in living cells.[14] Sulfo-Cy3 can be used as an acceptor fluorophore in a FRET pair with a suitable donor (e.g., FITC or a fluorescent protein like GFP) to investigate protein-protein interactions.

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Caption: Principle of FRET for protein interaction studies.

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